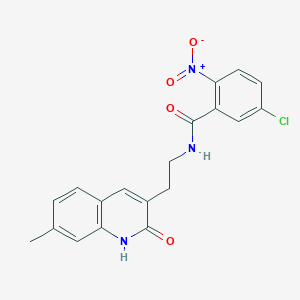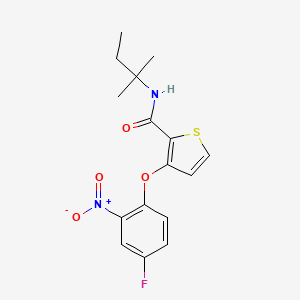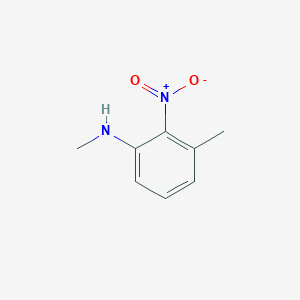
(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(9H-Fluoren-9-yl)methyl 1,4-diazepane-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C20H23ClN2O2 . It is a derivative of fluorene, a polycyclic aromatic hydrocarbon .
Molecular Structure Analysis
The molecular structure of “this compound” is based on the fluorene backbone, which is a three-ring system with two benzene rings fused to a central cyclopentane ring . The “1,4-diazepane-1-carboxylate” group is attached to the fluorene via a methyl group .Scientific Research Applications
Photochemical Studies
Ultrafast photolysis of diazo compounds, such as 9-diazofluorene, provides insight into the excited states and reactive intermediates of related fluorenyl compounds. Studies have directly observed the formation of fluorenylidene in its singlet and triplet states, exploring the dynamics of intersystem crossing and solvent interactions. These findings contribute to a deeper understanding of photochemical reactions and the design of photoresponsive materials (Wang et al., 2007).
Organic Synthesis and Reactivity
Research on fluorene derivatives has also focused on their reactivity and utility in organic synthesis. For instance, the solvolysis and elimination reactions of fluorene compounds have been studied to understand their mechanisms, showcasing the versatility of fluorene derivatives in synthesizing a wide array of organic molecules (Meng & Thibblin, 1997). Additionally, fluorenyl carbocations and their intramolecular reactions have been explored, providing insights into carbocation stability and rearrangements (Mladenova et al., 2001).
Material Science and Analytical Applications
The development of novel methods for determining carboxyl content in cellulosic materials using fluorescence labeling with fluorene derivatives highlights their potential in analytical applications. This approach enables the accurate assessment of carboxyl profiles in materials, important for various industrial and research applications (Bohrn et al., 2006).
Synthesis of Polyfunctionalized Compounds
The synthesis of innovative nicotinonitriles incorporating fluorene moieties through multicomponent reactions demonstrates the potential of fluorene derivatives in creating complex molecules with diverse functional groups. These compounds exhibit strong fluorescence emissions, making them suitable for applications in materials science and as fluorophores in chemical sensors (Hussein, El Guesmi, & Ahmed, 2019).
Mechanism of Action
Target of Action
The primary target of Fmoc-homoPiz HCl is the amine group in organic synthesis . The compound is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Mode of Action
Fmoc-homoPiz HCl interacts with its targets through a nucleophilic attack . The amine group attacks the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .
Biochemical Pathways
Fmoc-homoPiz HCl affects the peptide synthesis pathway . The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides .
Pharmacokinetics
It’s known that the fmoc group is stable to treatment with trifluoroacetic acid (tfa) and hydrogen bromide/acetic acid . The fluorenyl group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Result of Action
The result of Fmoc-homoPiz HCl’s action is the protection of the amine group , which allows for the synthesis of peptides, including ones of significant size and complexity . This makes it a valuable resource for research in the post-genomic world .
Action Environment
The action of Fmoc-homoPiz HCl can be influenced by environmental factors such as moisture and heat . As it’s an acid chloride, it is sensitive to these conditions . Therefore, careful handling and storage conditions are necessary to maintain its efficacy and stability.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2.ClH/c23-20(22-12-5-10-21-11-13-22)24-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19;/h1-4,6-9,19,21H,5,10-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCVRTILXSYIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-2-(ethylsulfanyl)-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B2931042.png)
![4-{2-[(3,4-Dichlorobenzyl)sulfanyl]-6-[(phenylsulfanyl)methyl]-4-pyrimidinyl}morpholine](/img/structure/B2931043.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-cyclopentylurea](/img/structure/B2931044.png)



![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2931050.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2931051.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2931054.png)
![3-(1-((3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2931055.png)

![N-[1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]morpholin-4-amine](/img/structure/B2931063.png)